1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]propan-1-ol
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Description
The compound “1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]propan-1-ol” is a chemical compound with the linear formula C19H22N2OS . It has a molecular weight of 326.464 . This compound is not a naturally occurring metabolite and is only found in certain specific conditions .
Synthesis Analysis
Based on the available information, there are very few articles published on the synthesis of this compound . Therefore, detailed synthesis analysis is not available at the moment.Molecular Structure Analysis
The molecular structure of this compound consists of a phenothiazine core, which is a tricyclic structure containing two benzene rings joined by a sulfur and nitrogen atom . It also contains a dimethylamino propyl group attached to the phenothiazine core .Chemical Reactions Analysis
Due to the limited availability of literature, the chemical reactions involving this compound are not well-documented .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented due to the limited availability of data .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)24-20/h5-6,8-11,14,18,23H,4,7,12-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQHLALXVGENEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Hydroxypropyl) Promazine |
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